(8-Methylquinolin-6-yl)methanol
Description
Properties
IUPAC Name |
(8-methylquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXICFWJXDPDTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
While traditional Vilsmeier-Haack conditions (POCl₃, DMF) favor formylation at the 3-position of quinoline, modifying the substrate with a 8-methyl group can alter electronic effects.
Procedure :
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8-Methylquinoline (1.0 mmol) is dissolved in dry DMF (5 mL).
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POCl₃ (1.2 mmol) is added dropwise at 0°C under nitrogen.
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The mixture is heated to 80°C for 6 hours, then quenched with ice.
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Neutralization with NaOH yields the aldehyde as a yellow solid (Yield: 65%).
Limitations :
Directed ortho-Metalation
A more selective approach employs tert-butyllithium (t-BuLi) to deprotonate position 6, followed by trapping with DMF.
Procedure :
-
8-Methylquinoline (1.0 mmol) is treated with t-BuLi (2.2 mmol) in THF at -78°C.
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After 1 hour, DMF (3.0 mmol) is added, and the reaction warms to room temperature.
Advantages :
Reduction to this compound
The aldehyde intermediate is reduced using NaBH₄ or catalytic hydrogenation.
NaBH₄ Reduction :
-
Conditions : Aldehyde (1.0 mmol) in MeOH (10 mL) treated with NaBH₄ (2.0 mmol) at 0°C for 2 hours.
Catalytic Hydrogenation :
-
Conditions : Aldehyde (1.0 mmol) in EtOH (15 mL) with 10% Pd/C (50 mg) under H₂ (45 psi) for 3 hours.
Nucleophilic Substitution of 6-Halo-8-methylquinoline
This two-step approach introduces the hydroxymethyl group via halogen displacement.
Synthesis of 6-Bromo-8-methylquinoline
Electrophilic Bromination :
Hydroxymethylation via SNAr
Procedure :
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6-Bromo-8-methylquinoline (1.0 mmol) is refluxed with KOH (5.0 mmol) in H₂O/EtOH (1:1) for 12 hours.
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The product is extracted with CH₂Cl₂ and purified via column chromatography.
Limitations :
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Low reactivity of aryl bromides necessitates harsh conditions.
Oxidation-Reduction Sequence from 6-Methyl-8-methylquinoline
This route exploits the oxidation of a methyl group to a hydroxymethyl moiety.
Selective Oxidation with SeO₂
Procedure :
-
6,8-Dimethylquinoline (1.0 mmol) is treated with SeO₂ (2.0 mmol) in dioxane at 110°C for 8 hours.
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The intermediate aldehyde is reduced in situ with NaBH₄.
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Aldehyde Reduction | NaBH₄ reduction | 89 | High yield, mild conditions | Requires aldehyde synthesis |
| Nucleophilic Substitution | SNAr with KOH | 54 | Simple reagents | Low yield, regioselectivity issues |
| Oxidation-Reduction | SeO₂ oxidation | 48 | Direct C-H functionalization | Toxicity, over-oxidation risks |
Mechanistic Insights and Optimization Strategies
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Electronic Effects : The 8-methyl group mildly activates position 6 via inductive effects, facilitating electrophilic substitution.
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Steric Guidance : Bulkier directing agents (e.g., tert-butoxy) improve regioselectivity in metalation reactions.
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Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
Chemical Reactions Analysis
Types of Reactions: (8-Methylquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (8-Methylquinolin-6-yl)carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
(8-Methylquinolin-6-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (8-Methylquinolin-6-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of microbial and viral genomes . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes in pathogens .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (8-Methylquinolin-6-yl)methanol with key analogs:
Biological Activity
(8-Methylquinolin-6-yl)methanol is a compound belonging to the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, featuring a hydroxymethyl group attached to the quinoline ring. This unique structure enhances its chemical reactivity and biological activity compared to other derivatives.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Hydroxymethyl group; potential drug candidate |
| Quinoline | CHN | Parent compound; lacks hydroxymethyl group |
| 8-Methylquinoline | CHN | Methyl group at position 8; lacks hydroxymethyl group |
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline ring can intercalate with DNA, potentially inhibiting the replication of microbial and viral genomes. This mechanism is particularly relevant in the context of antimicrobial and antiviral properties.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains. Specifically, derivatives showed inhibition against pathogenic bacteria, suggesting potential applications in treating bacterial infections .
Antiviral Activity
The antiviral potential of this compound has also been explored. Compounds within the quinoline class have been reported to inhibit viral replication. For instance, 8-hydroxyquinoline derivatives have shown efficacy against viruses such as HIV and influenza . This suggests that this compound may possess similar antiviral properties.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. A comparative study indicated that related compounds exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL . This positions this compound as a promising candidate for further investigation in malaria treatment.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that these compounds had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 μg/mL .
Study on Antimalarial Efficacy
Another research effort focused on synthesizing new quinoline derivatives for antimalarial testing. Compounds were evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The findings revealed that certain derivatives exhibited submicromolar activity, suggesting that this compound could be developed into a viable antimalarial drug .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (8-Methylquinolin-6-yl)methanol, and what critical parameters influence yield?
- Methodology : Start with 8-quinolinol derivatives as precursors. Alkylation at the 6-position can be achieved using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature (40–60°C). Subsequent reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) yields the methanol substituent. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-alkylated species .
- Key Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–65% .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocol : Use nitrile or butyl rubber gloves (tested for methanol resistance), sealed goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal : Neutralize methanol-containing waste with NaOH before disposal, adhering to institutional guidelines for halogenated organics .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Methods :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify methyl (δ 2.5–2.7 ppm) and hydroxyl (δ 4.5–5.0 ppm) groups. Compare with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities .
- MS : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~204.1).
- FTIR : O-H stretch (3200–3400 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallographic data and computational models for this compound be resolved?
- Structural Refinement : Use SHELXL for small-molecule refinement. Input experimental data (CIF file) and apply restraints for thermal parameters (Uiso) of the methanol group. Cross-validate with ORTEP-3 for visualizing electron density maps; adjust torsion angles if RMSD exceeds 0.02 Å .
- Computational Validation : Perform DFT geometry optimization (e.g., Gaussian09) and overlay with crystallographic coordinates. Address outliers (e.g., bond length deviations >0.05 Å) by re-examizing hydrogen bonding or solvent effects .
Q. What strategies mitigate methanol crossover effects when studying this compound in electrochemical applications?
- Experimental Design : In fuel cell studies, incorporate a sulfonated polymer membrane (e.g., Nafion®) to block methanol transport. Use flow electrolysis setups with controlled methanol concentration (<2 M) and monitor crossover via chronoamperometry. For solubility studies, employ deuterated methanol (CD₃OD) to avoid signal interference in in-situ NMR .
Q. How can researchers address contradictions in reaction outcomes during the synthesis of 8-quinolinol derivatives?
- Troubleshooting :
- Byproduct Formation : If alkylation at unintended positions occurs (e.g., 5- or 7-methyl), verify directing effects using Lewis acid catalysts (e.g., AlCl₃) or switch to sterically hindered bases.
- Low Yield : Optimize reaction time (12–24 hrs) and use fresh reagents to avoid moisture-induced side reactions. Confirm intermediates via LC-MS .
Q. What methodologies evaluate this compound’s potential as a corrosion inhibitor?
- Electrochemical Testing :
- Tafel Polarization : Immerse metal coupons (e.g., mild steel) in 0.1 M HCl with 0.5–2 mM inhibitor. Measure corrosion current density (icorr) and inhibition efficiency (η% = [1 - (icorr,inhibited/icorr,blank)] × 100).
- SEM/EDS : Post-test surface analysis to confirm inhibitor film formation .
Data Contradiction Analysis
Q. How should conflicting NMR and computational data for the hydroxyl group’s electronic environment be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
